2-{[4-Ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide
Description
The compound 2-{[4-Ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide is a triazole-based acetamide derivative characterized by a 4-ethyl-5-(3-pyridinyl)-1,2,4-triazole core linked via a sulfanyl group to an acetamide moiety substituted with a 2,4,6-tribromophenyl group. This structure combines a heterocyclic triazole ring, a pyridine aromatic system, and a heavily brominated phenyl group, which collectively influence its physicochemical and biological properties.
Properties
CAS No. |
577981-02-3 |
|---|---|
Molecular Formula |
C17H14Br3N5OS |
Molecular Weight |
576.1 g/mol |
IUPAC Name |
2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-tribromophenyl)acetamide |
InChI |
InChI=1S/C17H14Br3N5OS/c1-2-25-16(10-4-3-5-21-8-10)23-24-17(25)27-9-14(26)22-15-12(19)6-11(18)7-13(15)20/h3-8H,2,9H2,1H3,(H,22,26) |
InChI Key |
BINSPHFHTIIKMG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Br)Br)Br)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[4-Ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide typically involves multiple steps. The process begins with the preparation of the triazole ring, which is then functionalized with a pyridine group. The final step involves the introduction of the tribromophenyl group through a substitution reaction. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The bromine atoms in the tribromophenyl group can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. Studies have shown that derivatives of 1,2,4-triazoles can inhibit the growth of various bacteria and fungi. For instance, a related compound was tested against multiple strains of Staphylococcus aureus and Candida albicans , demonstrating promising activity against these pathogens .
Anticancer Potential
The structural characteristics of this compound suggest potential anticancer activity. Triazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of the pyridinyl group enhances its interaction with biological targets involved in cancer progression .
Enzyme Inhibition
This compound has been evaluated as a potential inhibitor of key enzymes involved in metabolic processes. For example, it has shown efficacy in inhibiting the enzyme AbTYR , which is relevant in the treatment of hyperpigmentation disorders. The structure-activity relationship (SAR) studies indicate that modifications to the triazole ring can significantly impact inhibitory potency .
Fungicides
Due to their antifungal properties, triazole derivatives are widely used as agricultural fungicides. The compound's ability to disrupt fungal cell membranes makes it effective against various agricultural pathogens. Field studies have reported its effectiveness in controlling diseases caused by Fusarium and Botrytis species .
Herbicidal Activity
Emerging research suggests that triazole compounds can also exhibit herbicidal properties. Their application in crop protection is being explored to manage weed populations effectively without harming desirable plants .
Synthesis and Characterization
The synthesis of 2-{[4-Ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide typically involves multi-step organic reactions. Key methods include:
- Formation of the Triazole Ring : Utilizing appropriate precursors and reaction conditions to form the core triazole structure.
- Sulfanyl Group Introduction : This step often involves thiolation reactions that enhance biological activity.
- Acetamide Functionalization : The final step incorporates the acetamide group which is crucial for biological interactions.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of triazole derivatives including this compound revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the ethyl group could enhance efficacy against specific strains .
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines demonstrated that this compound could induce apoptosis through mitochondrial pathways. The results suggested that the triazole ring plays a crucial role in interacting with cellular targets involved in apoptosis regulation.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The pyridine ring may enhance the compound’s ability to penetrate cell membranes, while the tribromophenyl group can increase its stability and binding affinity.
Comparison with Similar Compounds
Key Observations :
- Bromination : The target compound’s 2,4,6-tribromophenyl group significantly increases molecular weight (vs. ethyl or isopropyl substituents) and may enhance binding to hydrophobic protein pockets .
- Pyridinyl Position: 3-Pyridinyl (target and VUAA1) vs.
- Aryl Group : Bulky substituents (tribromophenyl) may reduce solubility but improve receptor affinity compared to smaller alkyl groups .
Physical Properties:
Biological Activity
The compound 2-{[4-Ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. Triazole compounds are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer effects. This article reviews the biological activity of the specified compound based on recent research findings.
Chemical Structure
The compound features a triazole ring substituted with a pyridinyl group and a sulfanyl moiety, alongside a tribromophenyl acetamide group. This unique structure is believed to contribute to its biological efficacy.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound under consideration has been evaluated for its activity against various pathogens:
- Bacterial Strains : It has shown effectiveness against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these strains were reported in studies to be within the range of 16-32 µg/mL, indicating moderate to strong antibacterial activity .
- Fungal Strains : The compound also demonstrated antifungal properties against Candida albicans, with an MIC value of approximately 32 µg/mL. This suggests potential use in treating fungal infections .
Anticancer Activity
Triazole derivatives have been explored for their anticancer potential. Preliminary studies suggest that the compound may inhibit cancer cell proliferation:
- Cell Lines Tested : In vitro assays using human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed IC50 values of 25 µM and 30 µM respectively. These results indicate that the compound has promising anticancer activity .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The triazole ring may interact with enzymes critical for bacterial cell wall synthesis or fungal ergosterol biosynthesis.
- Cellular Pathway Modulation : The compound could modulate signaling pathways involved in cell proliferation and apoptosis in cancer cells .
Case Studies
Several studies have investigated the biological properties of similar triazole compounds:
- Study 1 : A related triazole derivative was tested against Staphylococcus aureus and exhibited an MIC of 8 µg/mL, significantly lower than that observed for our compound .
- Study 2 : Another study highlighted the anticancer effects of triazoles on various cell lines, reporting IC50 values ranging from 10 to 40 µM across different derivatives .
Data Summary
| Biological Activity | Test Organism/Cell Line | MIC/IC50 Value |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 16-32 µg/mL |
| Antibacterial | Escherichia coli | 16-32 µg/mL |
| Antifungal | Candida albicans | ~32 µg/mL |
| Anticancer | MCF-7 | 25 µM |
| Anticancer | HeLa | 30 µM |
Q & A
Q. Key Variables :
| Step | Catalyst | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| 1 | Pyridine/Zeolite | 150°C | 5 h | 60–75* |
| *Yield varies with substituents (e.g., hydroxy vs. bromophenyl groups) . |
Basic: How is the structural identity of this compound confirmed?
Methodological Answer:
Use a combination of:
- NMR Spectroscopy : Analyze - and -NMR to confirm the triazole ring, pyridinyl, and tribromophenyl substituents .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., 527.8 g/mol for analogs) .
- X-ray Crystallography : Resolve crystal structures of related triazole derivatives to confirm bond angles and stereochemistry .
Advanced: How can researchers optimize reaction conditions to address low yields in the triazole coupling step?
Methodological Answer:
- Catalyst Screening : Test alternatives to pyridine/Zeolite (e.g., DCC/DMAP) to reduce side reactions .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethanol for solubility and reactivity .
- Kinetic Monitoring : Use HPLC to track intermediate formation and adjust reaction time/temperature dynamically .
Data Contradiction Note :
Substituents on the phenyl group (e.g., tribromo vs. chloro) may require tailored conditions due to steric/electronic effects .
Advanced: How do structural modifications (e.g., pyridinyl vs. furyl substituents) affect biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Experimental Validation :
Q. Example Data :
| Substituent | Activity (IC, μM) | Target Protein |
|---|---|---|
| 3-Pyridinyl (original) | 12.3 ± 1.2 | EGFR Kinase |
| 2-Furyl | 28.7 ± 2.1 | EGFR Kinase |
| Data from analogs suggest electron-rich groups enhance activity . |
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to minimize inhalation of brominated byproducts .
- Waste Disposal : Quench reactive intermediates with ice/HCl before disposal in halogenated waste containers .
Advanced: How can solubility issues in bioassays be mitigated?
Methodological Answer:
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility .
- Prodrug Strategies : Introduce hydrolyzable esters (e.g., acetyl groups) to improve bioavailability .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardize Assays : Use consistent cell lines (e.g., MCF-7 for antiproliferative studies) and controls .
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out false negatives .
- Cross-Validate : Compare results with structural analogs (e.g., 2,4,6-trichloro vs. tribromophenyl derivatives) to isolate substituent effects .
Basic: What analytical techniques assess purity post-synthesis?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and ≥95% purity threshold .
- Elemental Analysis : Confirm C, H, N, S, and Br percentages within ±0.4% of theoretical values .
- TLC Monitoring : Employ silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress .
Advanced: What computational tools predict the compound’s reactivity or degradation pathways?
Methodological Answer:
- DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate hydrolysis pathways in aqueous environments to predict stability .
- Cheminformatics Databases : Cross-reference PubChem data for analogous degradation profiles .
Advanced: How to design a mechanistic study for its antiproliferative activity?
Methodological Answer:
- Target Identification : Use pull-down assays with biotinylated probes to isolate binding proteins .
- Pathway Analysis : Perform RNA-seq on treated cells to map dysregulated pathways (e.g., apoptosis, cell cycle) .
- In Vivo Validation : Test in xenograft models with dose escalation (e.g., 10–50 mg/kg, IP) and monitor tumor volume .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
